![molecular formula C15H9BrN2O2S B2953595 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-53-4](/img/structure/B2953595.png)
4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a chemical compound with the molecular formula C15H9BrN2O2S . It has an average mass of 361.213 Da and a monoisotopic mass of 359.956818 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, bibenzo[b][1,4]thiazines have been synthesized by the condensation of 2,2′-dithiodianiline with methyl aryl ketones . The reactions were carried out in schlenk tubes of 25 mL in a Wattecs Parallel Reactor .Molecular Structure Analysis
The molecular structure of the synthesized derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The general synthesis of 3,3’-diaryl-2H,2’H-2,2’-bibenzo[b][1,4]thiazine involves the addition of 2,2′-dithiodianiline (0.25 mmol, 62 mg), methyl aryl ketones (0.525 mmol) and 20 mol % AIBN (0.05 mmol, 8.2 mg) to an oven-dried Schlenk tube . Then 2 mL of acetic acid was added to the mixture. The reaction mixture was subsequently heated at 80 °C in a Wattecs Parallel Reactor for an appropriate time with stirring .Physical And Chemical Properties Analysis
The compound “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” appears as a yellow solid . It has a melting point of 247-249 °C .科学的研究の応用
I have conducted a search and found several scientific research applications for compounds related to “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide”. Below are six unique applications, each with a detailed section:
Anticancer Activity
Compounds similar to “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” have been studied for their potential anticancer properties. For example, derivatives have been screened against human breast adenocarcinoma cells, showing promising results in comparison to standard drugs like 5-fluorouracil .
Antimicrobial Properties
Efforts have been made to combat antimicrobial drug resistance by studying the pharmacological activities of newly synthesized derivatives. These studies aim to develop new treatments against resistant pathogens .
Cell Viability Assays
Derivatives of the compound have been used in cell viability assays to determine the relative cell viability in various biological studies. This application is crucial for understanding the effects of compounds on living cells .
Metabolism Studies
The metabolism of related compounds has been investigated in vitro using rat hepatic microsomes. These studies help understand how compounds are metabolized in the liver and their potential effects on the body .
Synthesis of Secondary Alcohols
Compounds with a similar structure have been synthesized through S-alkylation and reduction processes. These synthetic methods are used to create secondary alcohols with potential applications in pharmaceuticals .
Neurotoxicity Research
Newly synthesized derivatives have been investigated for their neurotoxic potentials. Studies include examining effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential .
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing their function . More research is needed to identify the specific targets of this compound.
Mode of Action
It is known that similar compounds can form pi-pi t-shaped interactions and hydrogen bonds with certain residues of target proteins . These interactions can alter the conformation and function of the proteins, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in antibacterial, antifungal, and anticancer activities .
Pharmacokinetics
In silico pharmacokinetic profiling of similar compounds has suggested that they adhere to lipinski’s rule of five, with slight deviations in molecular weight . This suggests that these compounds may have acceptable bioavailability.
Result of Action
Similar compounds have demonstrated acceptable antibacterial and hemolytic activity when compared to certain lead chemicals .
将来の方向性
The future directions for this compound could involve further exploration of its potential pharmacological activities. For instance, the antimicrobial and anticancer drug resistance by pathogens and cancerous cells could be combated by studying the pharmacological activities of newly synthesized derivatives . Furthermore, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .
特性
IUPAC Name |
4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLUVAHDDWPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

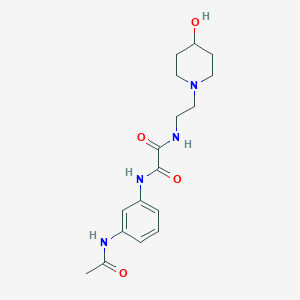
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
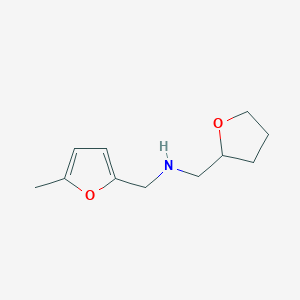

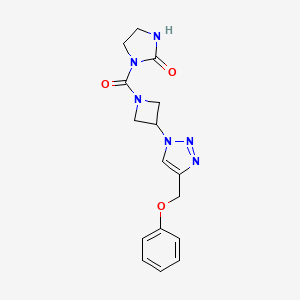
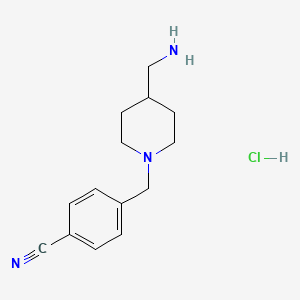


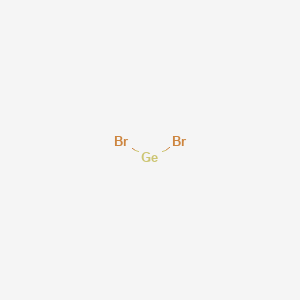
![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)
